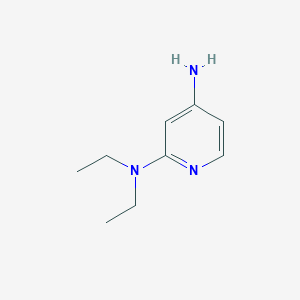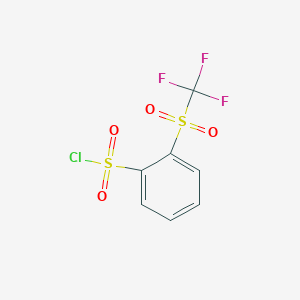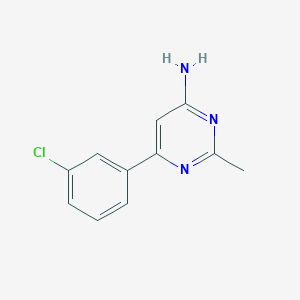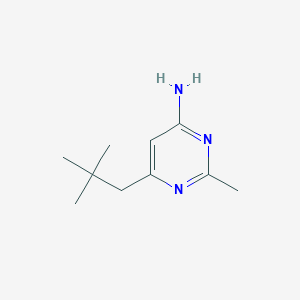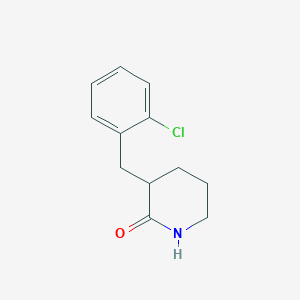
3-(2-Chlorobenzyl)-2-piperidone
Übersicht
Beschreibung
The compound “3-(2-Chlorobenzyl)-2-piperidone” is a derivative of piperidone, which is a six-membered ring with a ketone functional group . The “2-Chlorobenzyl” indicates a benzyl group (a benzene ring attached to a methylene group) with a chlorine atom on the second carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for “3-(2-Chlorobenzyl)-2-piperidone” are not available, benzyl chlorides are often used as intermediates in the synthesis of other organic compounds . They can be prepared by the gas-phase photochemical reaction of toluene with chlorine .Molecular Structure Analysis
The molecular structure of “3-(2-Chlorobenzyl)-2-piperidone” would likely involve a six-membered piperidone ring with a 2-chlorobenzyl group attached to the third carbon .Chemical Reactions Analysis
Benzyl chlorides, like the 2-chlorobenzyl group in this compound, are reactive and can undergo various reactions, including nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Chlorobenzyl)-2-piperidone” would depend on its specific structure. Benzyl chlorides are typically colorless liquids and are reactive organochlorine compounds .Wissenschaftliche Forschungsanwendungen
Summary of the Application
This compound is used in research to break antimicrobial resistance by disrupting extracytoplasmic protein folding . It’s particularly effective against Gram-negative bacteria, which pose one of the greatest threats to global health .
Methods of Application or Experimental Procedures
The compound, referred to as ‘compound 12’, is a potent laboratory inhibitor of E. coli DsbB and its analogues from closely related organisms . By using this molecule, researchers can chemically inhibit the function of the DSB system .
Results or Outcomes
The disruption of cell envelope protein homeostasis simultaneously compromises several classes of resistance determinants . In particular, impairing DsbA-mediated disulfide bond formation incapacitates diverse β-lactamases and destabilizes mobile colistin resistance enzymes . Furthermore, chemical inhibition of DsbA sensitizes multidrug-resistant clinical isolates to existing antibiotics .
2. Synthesis of Triazolo Thiadiazines
Summary of the Application
3-(2-Chlorobenzyl)-2-piperidone is used in the microwave-assisted synthesis of 3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These compounds have potential antimicrobial properties .
Methods of Application or Experimental Procedures
The synthesis involves a one-pot reaction between 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromide in the presence of a reusable catalyst DABCO and EtOH solvents .
Results or Outcomes
The synthesized compounds show moderate activities against used microbes . This method provides an efficient, simple, and greener approach to the synthesis of these compounds .
3. Pyrrolopyrazine Derivatives
Summary of the Application
3-(2-Chlorobenzyl)-2-piperidone is used in the synthesis of pyrrolopyrazine derivatives . These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, and more .
Methods of Application or Experimental Procedures
The synthesis involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation .
4. Microwave-Assisted Synthesis
Summary of the Application
3-(2-Chlorobenzyl)-2-piperidone is used in the microwave-assisted synthesis of 3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines .
Methods of Application or Experimental Procedures
The synthesis involves a one-pot reaction using microwave irradiations .
Results or Outcomes
This method provides an efficient, simple, and greener approach to the synthesis of these compounds .
5. Antimicrobial Agents
Summary of the Application
3-(2-Chlorobenzyl)-2-piperidone is used in the synthesis of various organic compounds as antimicrobial agents . The antimicrobial screening shows moderate activities against used microbes .
Methods of Application or Experimental Procedures
The synthesis involves a one-pot reaction between 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromide in the presence of a reusable catalyst DABCO and EtOH solvents .
Results or Outcomes
The synthesized compounds show moderate activities against used microbes . This method provides an efficient, simple, and greener approach to the synthesis of these compounds .
6. Benzylic Oxidations and Reductions
Summary of the Application
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . 3-(2-Chlorobenzyl)-2-piperidone, having a benzyl group, can be used in studies related to benzylic oxidations and reductions .
Methods of Application or Experimental Procedures
The methods involve various oxidation and reduction reactions at the benzylic position .
Results or Outcomes
The outcomes of these reactions can lead to various organic compounds with potential applications in pharmaceuticals, organic materials, natural products, and bioactive molecules .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-2-1-4-9(11)8-10-5-3-7-14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPJVJYJGYBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorobenzyl)-2-piperidone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



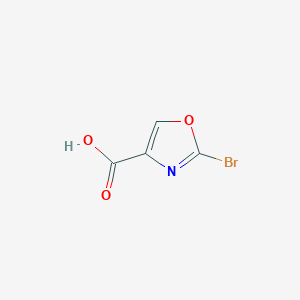
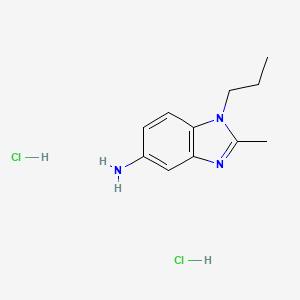
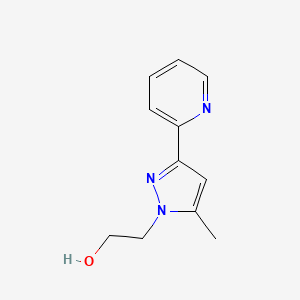
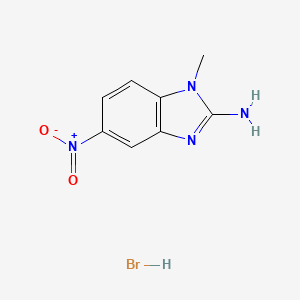
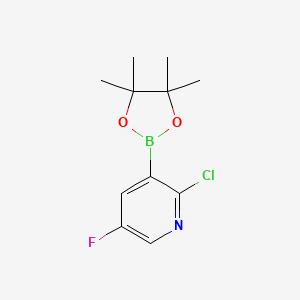
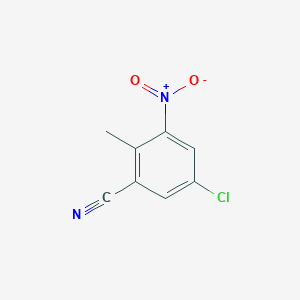
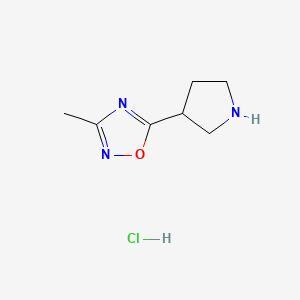
![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)
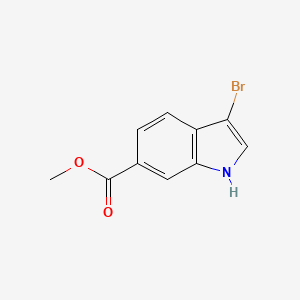
![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)
